methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic aromatic core (quinazoline) substituted with a 2-chlorophenyl carbamoyl methyl sulfanyl group at position 2, a 2-methoxyethyl chain at position 3, and a methyl ester at position 5. Quinazolines are privileged scaffolds in medicinal chemistry due to their structural versatility and broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
The 2-methoxyethyl group contributes to solubility and pharmacokinetic properties, while the methyl ester at position 7 may serve as a prodrug moiety for controlled release . Synthesis typically involves multi-step reactions, including condensation of anthranilic acid derivatives, alkylation, and functional group modifications, followed by purification via column chromatography and structural confirmation using NMR, mass spectrometry, and X-ray crystallography (utilizing tools like SHELXL and ORTEP-3 for crystallographic refinement) .
Properties
IUPAC Name |
methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-29-10-9-25-19(27)14-8-7-13(20(28)30-2)11-17(14)24-21(25)31-12-18(26)23-16-6-4-3-5-15(16)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAIAGOIDLHGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is the reaction of 2-chlorophenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a quinazoline derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity :
- The 2-chlorophenyl group in the target compound may improve target affinity compared to simpler sulfonamide derivatives (e.g., Sulfanilamide) due to increased hydrophobicity and halogen bonding .
- Sulfanyl groups enhance redox activity and metal-binding capacity, which is critical for enzyme inhibition (e.g., thymidylate synthase in cancer cells) .
- The trifluoromethoxy group in ’s analog improves metabolic stability and lipophilicity, a feature absent in the target compound.
Synthetic Complexity :
- The target compound’s 2-methoxyethyl side chain requires precise alkylation steps, whereas analogs with bulkier substituents (e.g., tert-butylphenyl in ) demand advanced regioselective techniques.
Pharmacokinetic Properties: The methyl ester at position 7 in the target compound and its analogs may hydrolyze in vivo to carboxylic acids, altering bioavailability compared to non-esterified quinazolines .
Biological Activity
Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H20ClN3O4S. Its structure includes a quinazoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The presence of the chlorophenyl and methoxyethyl groups may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of related quinazoline derivatives. The results demonstrated that these compounds induced apoptosis in A549 lung cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines.
Research Findings:
A comparative analysis revealed that this compound reduced TNF-alpha levels by approximately 30% in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound could interact with various receptors, modulating signaling pathways associated with cell growth and inflammation.
- Oxidative Stress Reduction: By scavenging free radicals, it may help reduce oxidative stress, contributing to its protective effects against cellular damage.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
